N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a 3,4-dimethylphenyl group and at position 3 with a cyclopropanecarboxamide moiety. The thienopyrazole framework is known to interact with diverse biological targets, including kinases and G-protein-coupled receptors, while the cyclopropane ring may enhance metabolic stability compared to linear alkyl chains due to its constrained geometry and reduced susceptibility to oxidative metabolism .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-10-3-6-13(7-11(10)2)20-16(18-17(21)12-4-5-12)14-8-22-9-15(14)19-20/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHBXRUBBSMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.42 g/mol. Its structure features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and a cyclopropanecarboxamide moiety.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
- Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways critical for cell growth and differentiation.
- Gene Expression Regulation : It can affect the transcriptional activity of genes related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that derivatives of thienopyrazoles can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Mechanistic Insights : The compound's ability to modulate the PI3K/Akt signaling pathway has been linked to its anticancer effects .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
- Animal Models : In vivo studies using animal models have shown reduced inflammation markers when treated with thienopyrazole derivatives .
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Anti-inflammatory Research :
- Another research article highlighted the anti-inflammatory effects of thienopyrazole compounds in mouse models of arthritis. The treated groups exhibited lower levels of inflammation compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound vs. Compound A
- Phenyl Substituent : The shift from 3,4-dimethyl (target) to 2,3-dimethyl (Compound A) alters steric and electronic interactions. The 3,4-dimethyl configuration may better accommodate hydrophobic binding pockets in enzymes or receptors due to its symmetrical substitution .
- Carboxamide Group : Replacing cyclopropane (target) with furan (Compound A) introduces a heteroaromatic ring. While furan may enhance solubility via polar interactions, its susceptibility to cytochrome P450-mediated oxidation could reduce in vivo stability compared to the cyclopropane moiety .
Target Compound vs. Compound B
- Carboxamide Group : The 3-(trifluoromethyl)benzamide in Compound B introduces strong electron-withdrawing effects, which may enhance binding affinity to targets requiring electron-deficient regions (e.g., kinases). However, the trifluoromethyl group’s high lipophilicity could reduce aqueous solubility relative to the cyclopropane carboxamide .
Hypothesized ADME Profiles
- Metabolic Stability : The cyclopropane group in the target compound may resist oxidative metabolism better than furan (Compound A) or benzamide (Compound B) derivatives.
- Solubility : Compound B’s trifluoromethyl group likely reduces solubility compared to the target compound’s cyclopropane, while Compound A’s furan could offer intermediate solubility.
- Target Selectivity : The 3,4-dimethylphenyl group in the target compound may confer higher selectivity for hydrophobic binding sites over the 2-methyl or 2,3-dimethyl analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide, and how can structural purity be ensured?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclization : Use of microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) to enhance reaction efficiency and reduce side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Structural verification : Employ ¹H/¹³C NMR (to confirm cyclopropane and pyrazole protons), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology : Prioritize assays based on structural analogs (e.g., thieno[3,4-c]pyrazole derivatives with anti-inflammatory or anticancer activity):
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant potential : DPPH radical scavenging assays (10–100 µM concentrations, ascorbic acid as control) .
- Dose-response curves : Triplicate experiments with ANOVA for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability while minimizing byproducts?
- Methodology : Apply design of experiments (DoE) principles:
- Factors : Temperature (60–140°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd).
- Response surface modeling : Use central composite design (CCD) to identify optimal conditions .
- Scale-up challenges : Monitor exothermicity with calorimetry and adjust stirring rates to maintain homogeneity .
Q. What strategies resolve contradictions in reported biological activities across structurally similar compounds?
- Methodology :
- SAR analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl on thieno[3,4-c]pyrazole derivatives) using molecular docking (e.g., AutoDock Vina) to map binding interactions with COX-2 or kinases .
- Meta-analysis : Aggregate data from analogs (e.g., IC₅₀ variations in cytotoxicity assays) to identify outliers caused by assay conditions (e.g., serum concentration differences) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess CYP450 inhibition, hepatotoxicity, and plasma protein binding .
- Metabolite identification : Simulate Phase I/II metabolism (CYP3A4-mediated oxidation, glucuronidation) with Schrödinger’s BioLuminate .
- Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, LC-MS/MS analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
